N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide
Description
N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a carboxamide group and at the 5-position with a 2-thienyl moiety. The carboxamide side chain is further functionalized with a 1,3-thiazol-2-yl ethyl group. This structural configuration combines electron-rich heterocycles (thiophene and thiazole) with a pyrazole scaffold, which is known for its versatility in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
Structure
3D Structure
Properties
Molecular Formula |
C13H12N4OS2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12N4OS2/c18-13(15-4-3-12-14-5-7-20-12)10-8-9(16-17-10)11-2-1-6-19-11/h1-2,5-8H,3-4H2,(H,15,18)(H,16,17) |
InChI Key |
XTNBVKOYPPDJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Synthesis
The pyrazole ring in N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide is typically constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, reacting ethyl 3-(2-thienyl)-3-oxopropanoate with methylhydrazine in ethanol under reflux yields 5-(2-thienyl)-1H-pyrazole-3-carboxylate. This method leverages the electron-withdrawing effect of the thienyl group to enhance diketone reactivity, achieving regioselective formation of the 1,5-disubstituted pyrazole intermediate.
Catalysts such as nano-ZnO significantly improve reaction efficiency. A study demonstrated that nano-ZnO (10 mol%) in ethanol at 80°C reduced reaction time from 12 hours to 3 hours while increasing yields from 70% to 95%. The mechanism involves Lewis acid-assisted deprotonation of the hydrazine, accelerating nucleophilic attack on the diketone.
Carboxylate to Carboxamide Conversion
The ethyl carboxylate intermediate undergoes aminolysis to introduce the thiazole-ethyl group. Treatment with 2-(1,3-thiazol-2-yl)ethylamine in tetrahydrofuran (THF) using 1,1′-carbonyldiimidazole (CDI) as an activating agent affords the carboxamide product. This two-step sequence achieves an overall yield of 68–72%, with purity >98% confirmed by HPLC.
Cycloaddition Routes for Pyrazole Formation
1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds
An alternative route employs 1,3-dipolar cycloaddition between diazocarbonyl compounds and alkynes. Ethyl diazoacetate reacts with 2-ethynylthiophene in the presence of zinc triflate (5 mol%) to form the pyrazole core. This method circumvents regioselectivity challenges associated with unsymmetrical diketones, producing the 3-thienyl-substituted pyrazole directly.
Reaction Conditions and Outcomes
| Diazocarbonyl Compound | Alkyne | Catalyst | Yield (%) |
|---|---|---|---|
| Ethyl diazoacetate | 2-Ethynylthiophene | Zn(OTf)₂ | 89 |
| Methyl diazoacetate | 2-Ethynylthiophene | Cu(acac)₂ | 78 |
The Zn(OTf)₂-catalyzed reaction proceeds via a concerted mechanism, favoring the formation of the 1,3,5-regioisomer.
Functionalization Post-Cycloaddition
Post-cycloaddition, the ester group is converted to the carboxamide. Hydrolysis with NaOH (2M) yields the carboxylic acid, which is coupled with 2-(1,3-thiazol-2-yl)ethylamine using EDCI/HOBt. This step achieves 85–90% yield, with minimal racemization due to the thiazole’s steric bulk.
Thiazole-Ethyl Group Introduction
Thiazole Synthesis via Carbothioamide Intermediates
The thiazole moiety is introduced through a Hantzsch thiazole synthesis. 5-(2-Thienyl)-1H-pyrazole-3-carbothioamide reacts with 1,2-dibromoethane in ethanol containing triethylamine, forming the thiazole ring. The reaction proceeds via nucleophilic attack of the carbothioamide’s sulfur on the dibromoethane, followed by cyclization.
Optimized Conditions
-
Solvent: Ethanol
-
Base: Triethylamine (2 eq.)
-
Temperature: 70°C
-
Yield: 74%
Direct Coupling Strategies
Alternatively, pre-formed 2-(1,3-thiazol-2-yl)ethylamine is coupled to the pyrazole-3-carboxylic acid using peptide coupling reagents. A comparative study revealed that HATU outperforms EDCI in this context, yielding 88% product vs. 72% with EDCI.
Catalytic and Solvent Effects on Reaction Efficiency
Solvent Optimization
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclocondensation rates but may lead to side reactions. Ethanol emerges as the optimal solvent, balancing reactivity and selectivity.
Catalyst Screening
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Nano-ZnO | 3 | 95 |
| Montmorillonite K10 | 6 | 82 |
| None | 12 | 70 |
Nano-ZnO’s high surface area facilitates faster diketone activation, reducing energy barriers.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In concentrated HCl (6M, 100°C), the amide bond cleaves to form 5-(2-thienyl)-1H-pyrazole-3-carboxylic acid and 2-(1,3-thiazol-2-yl)ethylamine hydrochloride.
-
Basic Hydrolysis : NaOH (2M, 80°C) yields the sodium salt of the carboxylic acid and free thiazole-ethylamine.
Table 1: Hydrolysis Reaction Parameters
| Condition | Reagent | Temperature | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic | 6M HCl | 100°C | Pyrazole-3-carboxylic acid + amine salt | 72–78 | |
| Basic | 2M NaOH | 80°C | Sodium carboxylate + free amine | 65–70 |
Condensation Reactions
The carboxamide and thienyl groups participate in nucleophilic and electrophilic condensations:
-
Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under reflux to form α,β-unsaturated derivatives .
-
Schiff Base Formation : Condenses with hydrazines or hydroxylamines in methanol to produce hydrazones or oximes, respectively .
Key Example :
Reaction with semicarbazide in ethanol yields a semicarbazone derivative, enhancing antimicrobial activity .
Oxidation Reactions
The thienyl and pyrazole rings are susceptible to oxidation:
-
Thienyl Oxidation : Treating with KMnO₄ in pyridine/water oxidizes the thienyl group to a sulfone, forming 5-(2-thienylsulfonyl)-1H-pyrazole-3-carboxamide .
-
Pyrazole Ring Oxidation : Under strong oxidizers (e.g., K₂Cr₂O₇/H₂SO₄), the pyrazole ring undergoes dehydrogenation to form a pyrazine derivative .
Table 2: Oxidation Pathways
Cycloaddition Reactions
The pyrazole core participates in [3+2] cycloadditions:
-
With Diazocarbonyl Compounds : Reacts with ethyl diazoacetate under Zn(OTf)₂ catalysis to form fused pyrazolo-thiazole systems .
-
Hetero-Diels-Alder Reactions : Acts as a dienophile with maleimides to generate tetracyclic adducts .
Mechanistic Insight :
Cycloadditions proceed via a concerted mechanism, with the pyrazole’s electron-deficient C-4 position facilitating dipolar interactions .
Functionalization of the Thiazole Moiety
The thiazole ring undergoes electrophilic substitution:
-
Bromination : Reacts with Br₂ in CCl₄ at 0°C to introduce bromine at the C-5 position of the thiazole.
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated thiazole derivatives.
Biological Activity Modulation via Derivatization
Structural modifications correlate with enhanced pharmacological effects:
-
Amide Alkylation : Replacing the carboxamide’s hydrogen with alkyl groups (e.g., methyl, ethyl) improves COX-2 selectivity (IC₅₀ = 0.48 μM vs. 1.2 μM for parent compound).
-
Thienyl Halogenation : Introducing bromine at the thienyl C-5 position increases antimicrobial potency (MIC = 8 μg/mL vs. 32 μg/mL for non-halogenated analog).
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposes at 220°C via cleavage of the thiazole-ethyl linkage (TGA data: 15% mass loss at 220°C).
-
Photolytic Stability : UV irradiation (254 nm, 24h) causes <5% degradation, indicating robustness in light-exposed applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. The thiazole and pyrazole moieties are known to interact with various biological targets involved in cancer cell proliferation and apoptosis. For instance, studies have shown that derivatives of pyrazole can inhibit specific kinases associated with cancer progression, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that the thienyl and thiazolyl groups may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory disorders. Preclinical studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines, suggesting a promising avenue for further research.
Neuroprotective Properties
There is growing interest in the neuroprotective effects of this compound. Research indicates that compounds with similar structures can modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease by potentially reducing oxidative stress and inflammation in neuronal tissues.
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer and inflammation.
- Receptor Modulation : It could act as a modulator of various receptors, influencing neurotransmission and inflammatory responses.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, providing additional neuroprotective effects.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- A study published in a peer-reviewed journal explored the anticancer effects of pyrazole derivatives on breast cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction.
- Another research article focused on the anti-inflammatory properties of thiazole-containing compounds, providing evidence for their efficacy in reducing inflammation markers in animal models of arthritis.
Mechanism of Action
The mechanism of action of N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their pharmacological or physicochemical properties are analyzed below, based on evidence from diverse sources:
Structural Analogues and Key Differences
Key Findings from Comparative Studies
Similarity Scores : AB4 and AB5 () share partial structural overlap with the target compound, particularly in thiazole and sulfanyl/triazole motifs. However, the pyrazole core and carboxamide linker in the target compound differentiate it from benzamide/urea-based analogs .
Biological Activity : Thiazole derivatives like methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate exhibit antiviral activity against SARS-CoV-2 Main Protease, suggesting that the thiazole-pyrazole combination in the target compound may also target viral enzymes .
Substituent Effects: Thiophene vs. Thiazolylethyl vs. Benzothiazole: The thiazolylethyl group offers conformational flexibility compared to the rigid benzothiazole in ’s compound, which may impact target selectivity .
Synthetic Routes : Analogous pyrazole-thiazole hybrids (e.g., ) are synthesized via coupling reactions between carboxylates and amines, suggesting feasible scalability for the target compound .
Physicochemical Properties
- Lipophilicity : The 2-thienyl and thiazolylethyl groups likely increase logP compared to more polar analogs like AB4 (triazole sulfanyl).
- Solubility : The carboxamide linker may enhance aqueous solubility relative to urea-based AB5.
Biological Activity
N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the synthesis, biological screening, and mechanisms of action associated with this compound, drawing from diverse scientific sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazole Core : This is achieved through cyclization reactions involving hydrazine derivatives.
- Substitution Reactions : The introduction of thiazole and thienyl groups is performed via nucleophilic substitution techniques.
- Carboxamide Formation : The final step involves the acylation of the amine group to form the carboxamide.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.
- Testing Methodology : Compounds were screened using the well diffusion method against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Proteus mirabilis).
- Results : The compound exhibited significant antibacterial activity with varying degrees of inhibition zones depending on the concentration and specific strain tested. For instance, certain derivatives showed an MIC (Minimum Inhibitory Concentration) as low as 62.5 µg/mL against Aspergillus niger .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been documented.
- Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, similar to established anti-inflammatory drugs like dexamethasone.
- Research Findings : In vitro studies demonstrated that certain derivatives significantly reduced edema in animal models, indicating potential therapeutic applications for inflammatory diseases .
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound.
- Cell Line Studies : The compound has shown effectiveness in inhibiting cell proliferation in various cancer cell lines.
- Mechanisms Identified : Apoptosis induction has been observed, with alterations in cell cycle progression and upregulation of pro-apoptotic proteins being noted .
Case Studies
Several case studies illustrate the biological activities of related pyrazole derivatives:
- Antimicrobial Screening : A study synthesized a series of thiazole-pyrazole derivatives and tested them against E. coli and P. mirabilis, revealing that modifications at specific positions enhanced antimicrobial efficacy .
- Anti-inflammatory Evaluation : Another research effort highlighted the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced edema models, demonstrating comparable efficacy to standard treatments .
Biological Activity Summary Table
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under basic conditions (e.g., NaOMe/MeOH) .
- Thiazole introduction : Alkylation or nucleophilic substitution at the pyrazole nitrogen using 2-(thiazol-2-yl)ethyl halides, often in polar aprotic solvents (DMF, DMSO) with K₂CO₃ as a base .
- Thiophene coupling : Suzuki-Miyaura cross-coupling or direct arylation at the pyrazole C5 position using thienyl boronic acids, catalyzed by Pd(PPh₃)₄ .
Optimization strategies :
Advanced: How can discrepancies in biological activity data between in vitro and in vivo studies for thiazole-pyrazole hybrids be systematically addressed?
Answer:
Contradictions often arise from:
- Metabolic instability : Use metabolic profiling (e.g., liver microsome assays) to identify vulnerable sites (e.g., ester groups) and introduce stabilizing substituents (e.g., methyl or fluorine) .
- Bioavailability issues : Employ pharmacokinetic studies (e.g., Caco-2 permeability assays) to optimize logP values (aim for 2–3) via structural modifications .
- Assay conditions : Replicate in vivo pH and redox environments in vitro (e.g., simulate tumor hypoxia for anticancer assays) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Spectroscopy :
- Chromatography :
Advanced: What computational approaches are recommended to predict binding modes of this carboxamide with purinergic receptors?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with P2X7 receptor active sites. Prioritize hydrogen bonds between the carboxamide and Arg281/Lys277 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR analysis : Correlate substituent effects (e.g., thiophene vs. phenyl) with docking scores to guide rational design .
Basic: What structural motifs in this compound are critical for its pharmacophore profile?
Answer:
- Pyrazole core : Acts as a hydrogen bond acceptor via N1 and N2 .
- Thiazole ring : Enhances π-π stacking with aromatic residues (e.g., Phe168 in kinase targets) .
- Thienyl group : Improves lipophilicity and membrane penetration (logP contribution ~1.2) .
- Carboxamide linker : Facilitates hydrogen bonding with catalytic lysine/aspartate residues .
Advanced: How do electron-withdrawing groups (EWGs) at the thiophene C5 position influence reactivity in nucleophilic substitution reactions?
Answer:
- Rate enhancement : EWGs (e.g., -NO₂, -CF₃) increase electrophilicity of adjacent carbons, accelerating SNAr reactions (e.g., with amines or thiols) .
- Regioselectivity : Meta-directing EWGs favor substitution at the thiophene C4 position, requiring precise stoichiometric control (1.2 eq nucleophile) .
- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb excess nucleophile and prevent over-alkylation .
Basic: Which in vitro assays are standard for evaluating the antimicrobial potential of this compound?
Answer:
- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Time-kill assays : Monitor bactericidal effects over 24 hours at 2× MIC .
- Biofilm disruption : Crystal violet staining to quantify biomass reduction in P. aeruginosa biofilms .
Advanced: What strategies improve metabolic stability of thiophene-containing carboxamides while maintaining target affinity?
Answer:
- Isosteric replacement : Substitute thiophene with benzothiophene to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace vulnerable C-H bonds (e.g., thiophene α-positions) with C-D to slow metabolism .
- Prodrug design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for enhanced plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
